Tricos-15-enoic acid

Description

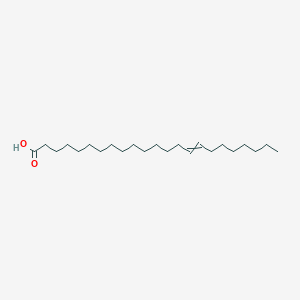

Tricos-15-enoic acid is a monounsaturated fatty acid with a 23-carbon chain (C23:1) and a double bond at the 15th position. Its IUPAC name is (15Z)-tricos-15-enoic acid, indicating a cis configuration at the double bond. Structurally, it is characterized by the formula C₂₃H₄₄O₂, with the carboxylic acid group at the terminal end.

Properties

CAS No. |

140703-38-4 |

|---|---|

Molecular Formula |

C23H44O2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

tricos-15-enoic acid |

InChI |

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h8-9H,2-7,10-22H2,1H3,(H,24,25) |

InChI Key |

VAZJHGPTEDCROE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-15-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of unsaturated fatty acids, followed by elongation using malonyl-CoA and long-chain acyl-CoA . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, certain strains of yeast and bacteria can be modified to produce this fatty acid through the expression of specific elongase enzymes . These methods are advantageous due to their scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tricos-15-enoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the double bond into a single bond, producing saturated fatty acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Bromine, chlorine, and other halogenating agents.

Major Products Formed

Oxidation: Shorter-chain carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Scientific Research Applications

Tricos-15-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricos-15-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation . These interactions can modulate cellular processes and contribute to its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features of Tricos-15-enoic Acid and Analogous Compounds

Key Observations :

- Chain Length: this compound (C23) is one carbon shorter than nervonic acid (C24), which may influence membrane fluidity and biological activity.

- Functional Groups: Unlike hydroperoxy derivatives (e.g., 9(S)-HPOT), this compound lacks oxygenated groups, making it more analogous to nervonic acid in metabolic roles .

Nervonic Acid (C24:1)

- Role in Human Health : Critical for myelin sheath formation; deficiencies linked to neurodegenerative disorders .

- Synthetic Utility : Used in cosmetics and pharmaceuticals for its emollient properties.

cis-Tetracos-15-enoic Acid

- Natural Source : Found in Malania oleifera (garlic fruit oil) .

- Industrial Use : Oxidized to 15-carbon dicarboxylic acid, a precursor for synthetic muscone (a musk fragrance) .

This compound (Hypothetical)

- Predicted Applications : Likely shares emulsifying and surfactant properties with nervonic acid but may exhibit distinct phase behavior due to shorter chain length.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.